Digitoxose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

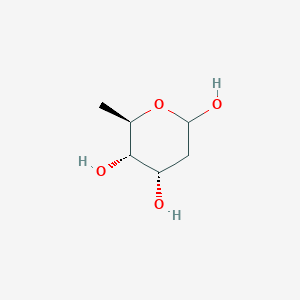

Digitoxose is a naturally occurring deoxy sugar, specifically a 2,6-dideoxy-D-ribo-hexose. It is a component of several cardiac glycosides, such as digitoxin, which are derived from the Digitalis species of plants . These glycosides have been historically used for their potent effects on heart conditions, particularly in the treatment of congestive heart failure and arrhythmias .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of digitoxose typically involves the selective deoxygenation of ribose derivatives. One common method includes the use of glycosyl sulfonates for the stereoselective synthesis of this compound-containing compounds . The process involves the activation of glycosyl donors with appropriate arylsulfonyl chloride promoters to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the Digitalis plant. The extraction process involves the isolation of digitoxin, followed by hydrolysis to release this compound . This method ensures the availability of this compound for various applications, although synthetic methods are also employed to meet higher demand.

Analyse Des Réactions Chimiques

Types of Reactions: Digitoxose undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions include this compound derivatives with altered functional groups, which can be used in further chemical synthesis and research .

Applications De Recherche Scientifique

Role in Drug Development

Digitoxose is primarily recognized for its contribution to the synthesis of cardiac glycosides, which are critical in treating heart conditions. The glycosylation process involving this compound allows for the modification of glycosides, enhancing their pharmacological properties.

- Glycorandomization : This approach involves altering the composition of oligosaccharide fragments within glycosylated compounds to improve their pharmacodynamic properties. Research indicates that this compound can be effectively utilized in synthesizing α-linked digitoxosides, which may lead to novel therapeutic agents with enhanced efficacy against bacterial and neoplastic diseases .

Cardiac Conditions

Digitoxin, which contains this compound, has been used historically to manage heart failure and atrial fibrillation. Although digitoxin is no longer FDA-approved in the U.S., it remains available in other regions and has shown effectiveness in improving cardiac output by inhibiting the Na+/K+ ATPase pump .

Cystic Fibrosis

A clinical study investigated the effects of digitoxin on airway inflammation in patients with cystic fibrosis. While the primary outcomes did not show significant improvements, there was a noted trend towards reduced neutrophil counts and changes in gene expression levels associated with inflammation . This suggests potential applications for this compound derivatives in managing inflammatory conditions.

Cancer Treatment

Research has demonstrated that digitoxin induces apoptosis in various malignant cell lines more effectively than digoxin. A case-control study indicated that patients on digitoxin for cardiac issues exhibited a lower risk of cancer, suggesting an anticancer effect that warrants further investigation .

Mechanistic Insights

The mechanisms by which this compound and its derivatives exert their effects are multifaceted:

- Gene Expression Modulation : Digitoxin has been shown to influence gene expression related to inflammation and cell cycle regulation. In studies involving circulating tumor cells (CTCs), treatment with digoxin led to significant downregulation of genes associated with cell proliferation and adhesion .

- Inflammation Pathways : Digitoxin's ability to block NF-κB nuclear access suggests a mechanism by which it may reduce inflammation, making it a candidate for treating inflammatory diseases beyond its cardiac applications .

Clinical Trials Overview

A summary of key clinical trials involving this compound derivatives is presented below:

| Study | Condition | Treatment | Outcomes |

|---|---|---|---|

| Study 1 | Cystic Fibrosis | Digitoxin (0.1 mg daily) | No significant reduction in IL-8 but trends towards reduced neutrophil counts |

| Study 2 | Cancer | Digitoxin | Induced apoptosis in vitro; lower cancer risk observed in patients on digitoxin |

| Study 3 | Cardiac Failure | Digitoxin | Improved cardiac output; mechanism via Na+/K+ ATPase inhibition |

Pharmacokinetics

The pharmacokinetic profile of digitoxin shows longer half-life compared to digoxin (4-7 days vs. 36-48 hours), which influences dosing regimens and safety profiles .

Mécanisme D'action

The primary mechanism of action of digitoxose-containing compounds, such as digitoxin, involves the inhibition of the Na-K-ATPase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which promotes the activation of contractile proteins like actin and myosin . This mechanism is crucial for the therapeutic effects of digitoxin in treating heart conditions.

Comparaison Avec Des Composés Similaires

Digitoxigenin: The aglycone part of digitoxin, which is linked to three molecules of digitoxose.

Olivose: Another deoxy sugar with similar structural properties.

Rhamnose: A naturally occurring deoxy sugar found in many plant glycosides.

Uniqueness of this compound: this compound is unique due to its specific role in cardiac glycosides and its potent effects on heart conditions. Its ability to inhibit the Na-K-ATPase membrane pump distinguishes it from other similar compounds, making it a valuable component in medicinal chemistry .

Propriétés

Formule moléculaire |

C6H12O4 |

|---|---|

Poids moléculaire |

148.16 g/mol |

Nom IUPAC |

(4S,5S,6R)-6-methyloxane-2,4,5-triol |

InChI |

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4+,5?,6-/m1/s1 |

Clé InChI |

FDWRIIDFYSUTDP-WGDKFINWSA-N |

SMILES isomérique |

C[C@@H]1[C@H]([C@H](CC(O1)O)O)O |

SMILES canonique |

CC1C(C(CC(O1)O)O)O |

Synonymes |

2,6-dideoxyribohexopyranose digitoxose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.